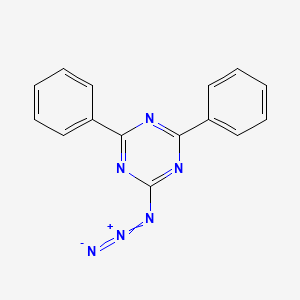
2-Azido-4,6-diphenyl-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4,6-diphenyl-s-triazine is a useful research compound. Its molecular formula is C15H10N6 and its molecular weight is 274.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antibacterial and Anticancer Properties
The s-triazine core, including derivatives like 2-azido-4,6-diphenyl-s-triazine, exhibits notable biological activity. Research has demonstrated its potential as an antibacterial and anticancer agent. In a study evaluating various s-triazine derivatives, compounds with azide groups showed promising activity against multidrug-resistant bacterial strains and various cancer cell lines.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | E. coli | Moderate antibacterial activity | |
| This compound | A549 (lung cancer) | IC50 = 0.42 µM | |
| This compound | HepG2 (liver cancer) | IC50 = 0.13 µM |
The presence of the azide group enhances the reactivity of the compound, making it suitable for further functionalization to improve biological activity. The compound's effectiveness against cancer cell lines indicates its potential as a lead compound in drug development.
Material Science Applications
Synthesis of Functional Polymers
This compound is utilized in the synthesis of hyperbranched polymers. These polymers exhibit unique properties such as low cytotoxicity and potential for drug delivery applications. A study highlighted that hyperbranched polymers derived from azido derivatives maintained antibacterial properties while exhibiting reduced cytotoxic effects against mammalian cell lines.
This application underscores the versatility of this compound in creating materials that balance efficacy and safety for biomedical applications.
Case Study 1: Anticancer Activity
In a controlled study assessing the anticancer properties of various s-triazine derivatives including this compound, researchers found that compounds with electron-withdrawing groups significantly enhanced antiproliferative effects on cancer cell lines such as MCF-7 and HCT-116. The study concluded that structural modifications could lead to more potent anticancer agents.
Case Study 2: Polymer Development
A recent investigation into the synthesis of hyperbranched polymers from azido derivatives revealed that these materials could be tailored for drug delivery systems. The resulting polymers demonstrated significant antibacterial properties while maintaining low toxicity levels in vitro, indicating their potential for safe therapeutic applications.
Propiedades
Número CAS |
63084-46-8 |
|---|---|
Fórmula molecular |
C15H10N6 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
2-azido-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H10N6/c16-21-20-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
LODKIAUPEUDOML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N=[N+]=[N-])C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













